molecular formula C18H10Cl2N4OS B8073090 CID 15981157

CID 15981157

Cat. No. B8073090
M. Wt: 401.3 g/mol
InChI Key: RJPNRXFBYZVRIB-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 15981157 is a useful research compound. Its molecular formula is C18H10Cl2N4OS and its molecular weight is 401.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemically Induced Dimerization in Cellular Processes : The technique of chemically induced dimerization (CID) is a valuable tool in biological research, particularly for studying protein function in cells with high precision and spatiotemporal resolution. It has been applied to dissect signal transduction pathways, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).

  • CID and Immunodeficiency and Atopy : A study on combined immunodeficiency (CID) involving a mutation in caspase activation and recruitment domain family member 11 (CARD11) revealed insights into immunodeficiency, asthma, eczema, and allergies. This research underscores the importance of genetic factors in CID and related conditions (Dadi et al., 2017).

  • CID Systems for Gene Regulation : PROTAC-CID platforms, a development in the field of gene regulation, demonstrate the potential of CID techniques in controlling gene expression and editing. These systems offer a versatile toolbox for biomedical research, allowing for inducible, reversible gene activation in human cells and mice (Ma et al., 2023).

  • CID in Understanding Cell Biology Problems : CID techniques have resolved numerous issues in cell biology, particularly in understanding the signaling paradox in lipid second messengers and small GTPases. Recent advances in CID provide improved specificity and the ability to manipulate multiple systems orthogonally (DeRose, Miyamoto, & Inoue, 2013).

  • CID and Water Use Efficiency in Barley : In agricultural research, CID (carbon isotope discrimination) has been used to improve water use efficiency and productivity in barley. This approach involves selecting genotypes with high water use efficiency based on leaf CID variability (Anyia et al., 2007).

  • Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization was developed to control peroxisome transport and mitotic checkpoint signaling in living cells, demonstrating the power of CID in providing spatiotemporal control over biological processes (Aonbangkhen et al., 2018).

  • Methodological Challenges in Developmental Research : CID was evaluated as part of a study on developmental research, indicating the importance of aligning research goals with research designs to optimize outcomes (Hamaker, Mulder, & van IJzendoorn, 2020).

  • Bivalent FKBP12 Ligands for Protein Dimerization : The synthesis and activity of chemical inducers of dimerization (CIDs) targeting FKBP12-containing fusion proteins have broad applications in studying protein-protein interactions and potential medical applications (Keenan et al., 1998).

properties

IUPAC Name

(5Z)-2-(2,6-dichloroanilino)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPNRXFBYZVRIB-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)NC2=NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID 15981157
Reactant of Route 2
Reactant of Route 2
CID 15981157
Reactant of Route 3
Reactant of Route 3
CID 15981157
Reactant of Route 4
Reactant of Route 4
CID 15981157
Reactant of Route 5
CID 15981157
Reactant of Route 6
CID 15981157

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.